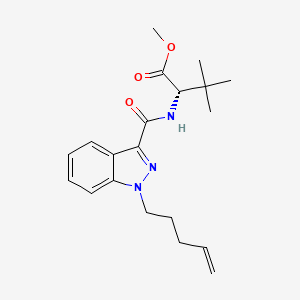

![molecular formula C25H41NO7 B3025940 3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone CAS No. 1637356-98-9](/img/structure/B3025940.png)

3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone

Overview

Description

AS-2077715 is a fungal metabolite and an inhibitor of fungal mitochondrial complex III (cytochrome bc1; IC50 = 80 ng/ml for T. mentagrophytes complex III). It is selective for fungal over mammalian complex III (IC50s = 480 and 860 ng/ml for murine EL-4 cell and human Jurkat cell complex III, respectively). AS-2077715 inhibits ATP production in (IC50 = 0.33 µg/ml) and is fungicidal against T. mentagrophytes when used at concentrations of 1 and 10 µg/ml. In vivo, AS-2077715 (10 and 20 mg/kg) reduces the number of foot pad skin colony forming units (CFUs) in a guinea pig model of T. mentagrophytes infection.

3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone is a natural product found in Capnodium with data available.

Scientific Research Applications

Antifungal Properties

AS-2077715 exhibits potent antifungal activity. It selectively inhibits fungal mitochondrial complex III (cytochrome bc1) with an IC50 of 80 ng/ml for Trichophyton mentagrophytes complex III. Importantly, it demonstrates specificity for fungal over mammalian complex III, making it a promising candidate for combating fungal infections .

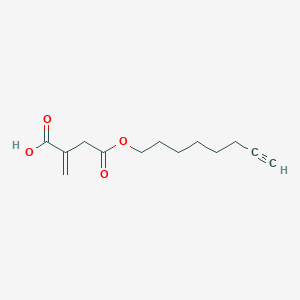

Biosynthesis Studies

Researchers have explored the biosynthesis of AS-2077715. The compound is derived from natural sources, and understanding its biosynthetic pathway is crucial. Recent studies have focused on pathway reconstitution and the identification of enzymes responsible for forming the unique all-cis cyclopentanetetraol moiety in AS-2077715. This knowledge can guide synthetic efforts and enhance production .

Ecological Implications

AS-2077715’s natural origin raises ecological questions. Researchers study its ecological role, biosynthesis in fungi, and potential ecological impact. Understanding these aspects contributes to broader ecological knowledge.

Mechanism of Action

Target of Action

AS-2077715 primarily targets the fungal mitochondrial complex III (cytochrome bc1) . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration. By inhibiting this complex, AS-2077715 disrupts the energy production in fungal cells .

Mode of Action

AS-2077715 interacts with the fungal mitochondrial complex III, inhibiting its function . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production . The compound is selective for fungal over mammalian complex III, indicating a specific interaction with the fungal target .

Biochemical Pathways

The primary biochemical pathway affected by AS-2077715 is the electron transport chain in the mitochondria . By inhibiting the complex III of this chain, the compound disrupts the normal flow of electrons, leading to a decrease in ATP production . This energy deprivation can lead to cell death, explaining the compound’s antifungal activity.

Result of Action

AS-2077715 has been shown to have potent antifungal activity. It inhibits ATP production and is fungicidal against T. mentagrophytes when used at concentrations of 1 and 10 µg/ml . In vivo, AS-2077715 reduces the number of foot pad skin colony forming units (CFUs) in a guinea pig model of T. mentagrophytes infection .

Action Environment

The action of AS-2077715 can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the target cell’s membrane. Additionally, the compound’s selectivity for fungal over mammalian complex III suggests that differences in the protein structure of the target between species may influence its efficacy

properties

IUPAC Name |

3-[6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXGABLZLXTHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)

![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)